Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride
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Overview
Description
Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes both dimethoxyphenyl and phenoxyethyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by the reduction of pyrazine with sodium in ethanol.
Attachment of Dimethoxyphenyl and Phenoxyethyl Groups: The specific functional groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, potentially converting them to cyclohexane derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Grignard reagents or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexane derivatives .
Scientific Research Applications
Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The dimethoxyphenyl and phenoxyethyl groups may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar core structure but lacking the specific functional groups.
1-(3,4-Dimethoxyphenyl)piperazine: Shares the dimethoxyphenyl group but lacks the phenoxyethyl group.
Uniqueness
The unique combination of functional groups in Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride gives it distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H38Cl2N2O3 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(4-propan-2-ylphenoxy)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C25H36N2O3.2ClH/c1-20(2)22-6-8-23(9-7-22)30-18-17-27-15-13-26(14-16-27)12-11-21-5-10-24(28-3)25(19-21)29-4;;/h5-10,19-20H,11-18H2,1-4H3;2*1H |
InChI Key |
RRDWGLZCCSQMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC.Cl.Cl |
Origin of Product |
United States |
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